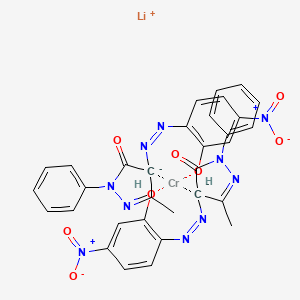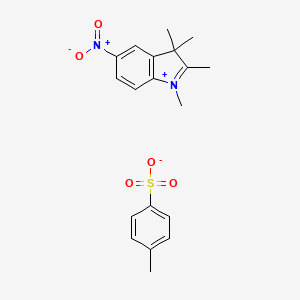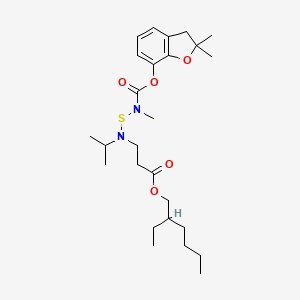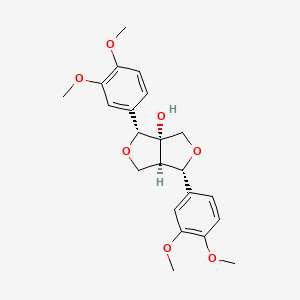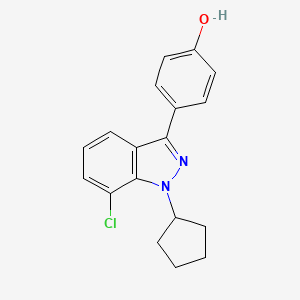
Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)- is a complex organic compound that belongs to the class of phenols and indazoles. This compound is characterized by the presence of a phenol group attached to an indazole ring, which is further substituted with a chlorine atom and a cyclopentyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a base.
Chlorination: The chlorine atom can be introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenol Group: The phenol group can be attached through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the indazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol and indazole rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., thionyl chloride), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Reduced indazole derivatives.
Substitution: Various substituted phenol and indazole derivatives.
Scientific Research Applications
Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)- can be compared with other similar compounds, such as:
Phenol, 4-(1H-indazol-3-yl)-: Lacks the chlorine and cyclopentyl groups, resulting in different chemical and biological properties.
Phenol, 4-(7-bromo-1-cyclopentyl-1H-indazol-3-yl)-: Substituted with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Phenol, 4-(7-chloro-1-methyl-1H-indazol-3-yl)-:
The unique structural features of Phenol, 4-(7-chloro-1-cyclopentyl-1H-indazol-3-yl)-, such as the presence of the chlorine and cyclopentyl groups, contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
680611-61-4 |
|---|---|
Molecular Formula |
C18H17ClN2O |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
4-(7-chloro-1-cyclopentylindazol-3-yl)phenol |
InChI |
InChI=1S/C18H17ClN2O/c19-16-7-3-6-15-17(12-8-10-14(22)11-9-12)20-21(18(15)16)13-4-1-2-5-13/h3,6-11,13,22H,1-2,4-5H2 |
InChI Key |
NDUBFDHNGRZGIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=CC=C3Cl)C(=N2)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


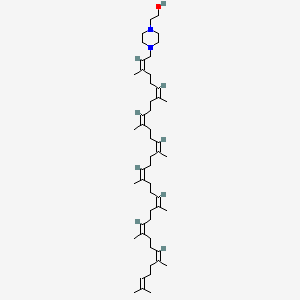
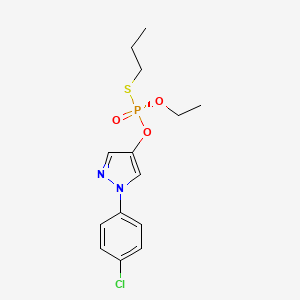

![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
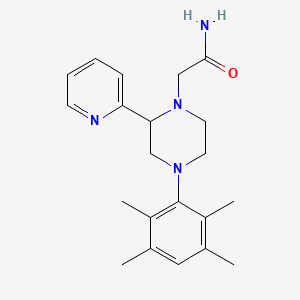
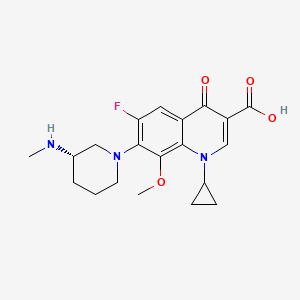
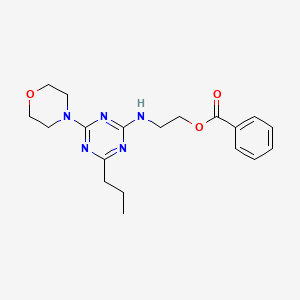
![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)
